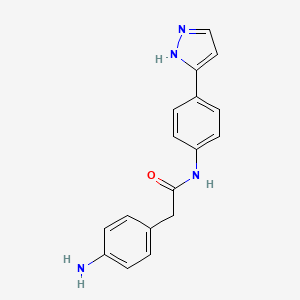
N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(4-aminophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(4-aminophenyl)acetamide is a synthetic organic compound that features a pyrazole ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(4-aminophenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Coupling Reaction: The pyrazole derivative is then coupled with a phenyl acetamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(4-aminophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(4-aminophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Biology: The compound is used in research related to enzyme inhibition and receptor binding studies.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Industry: The compound is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(4-aminophenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(4-nitrophenyl)acetamide
- N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(4-methoxyphenyl)acetamide
- N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(4-chlorophenyl)acetamide
Uniqueness
N-(4-(1H-Pyrazol-3-yl)phenyl)-2-(4-aminophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H16N4O |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-(4-aminophenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H16N4O/c18-14-5-1-12(2-6-14)11-17(22)20-15-7-3-13(4-8-15)16-9-10-19-21-16/h1-10H,11,18H2,(H,19,21)(H,20,22) |
InChI Key |
XRFDRQYXAMOPRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C3=CC=NN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


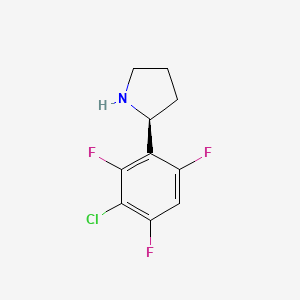
![5-Bromo-1H-pyrano[3,4-c]pyridin-4(3H)-one](/img/structure/B12980848.png)
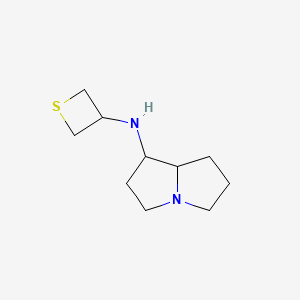
![2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12980855.png)
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12980856.png)
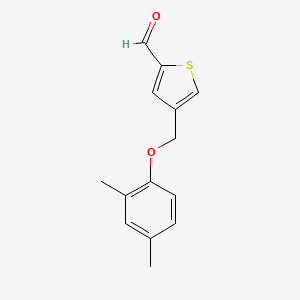
![6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12980863.png)
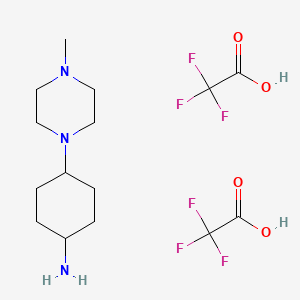
![(1R,3S,4S)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12980867.png)
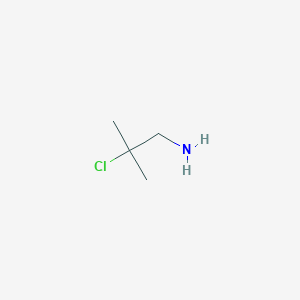
![2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B12980878.png)
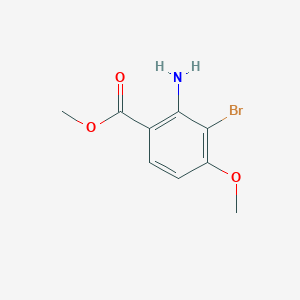
![tert-butyl (3R,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B12980904.png)
![3-Azabicyclo[4.1.0]heptan-7-ol](/img/structure/B12980909.png)
